molecular formula C12H12N2O5 B15030591 1'-ethyl-5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

1'-ethyl-5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B15030591
M. Wt: 264.23 g/mol
InChI Key: HKXAFIDGDHDIHP-UHFFFAOYSA-N
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Description

1’-ETHYL-5’-NITRO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including an indole moiety, a nitro group, and a dioxolane ring. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-ETHYL-5’-NITRO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the indole core, followed by the introduction of the nitro group and the construction of the spirocyclic dioxolane ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1’-ETHYL-5’-NITRO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1’-ETHYL-5’-NITRO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as photochromic dyes and sensors.

Mechanism of Action

The mechanism of action of 1’-ETHYL-5’-NITRO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological macromolecules. The indole moiety may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]
  • 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]

Uniqueness

1’-ETHYL-5’-NITRO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

1'-ethyl-5'-nitrospiro[1,3-dioxolane-2,3'-indole]-2'-one

InChI

InChI=1S/C12H12N2O5/c1-2-13-10-4-3-8(14(16)17)7-9(10)12(11(13)15)18-5-6-19-12/h3-4,7H,2,5-6H2,1H3

InChI Key

HKXAFIDGDHDIHP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3(C1=O)OCCO3

Origin of Product

United States

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